molecular formula C11H13NO4 B091735 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene CAS No. 18917-76-5

1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene

Cat. No. B091735
CAS RN: 18917-76-5
M. Wt: 223.22 g/mol
InChI Key: COWWUDOIMZXGFM-XBXARRHUSA-N
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Description

1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene is a compound that can be synthesized through various chemical reactions. It is characterized by the presence of methoxy groups and a nitropropenyl group attached to a benzene ring. The structure of this compound suggests that it may exhibit interesting chemical and physical properties due to the electron-donating effects of the methoxy groups and the electron-withdrawing effects of the nitro group.

Synthesis Analysis

The synthesis of compounds similar to 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene often involves palladium-catalyzed cross-coupling reactions or condensation reactions. For instance, the synthesis of dimethoxybis(3,3,3-trifluoropropen-1-yl)benzenes involves palladium-catalyzed double cross-coupling reactions . Similarly, the title compound 1,2-Dimethoxy-3-[(E)-2-nitroethenyl]benzene was synthesized via condensation of 2,3-dimethoxybenzaldehyde with nitromethane using microwave irradiation . These methods could potentially be adapted for the synthesis of 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene.

Molecular Structure Analysis

The molecular structure of compounds with dimethoxy and nitro substituents on a benzene ring can be quite complex. For example, the crystal structure of 1,2-Dimethoxy-3-[(E)-2-nitroethenyl]benzene shows a dihedral angle between the mean planes of the benzene ring and the nitroalkenyl group . Similarly, the molecular and crystal structure of 1,4-dimethoxy-2,5-bis[2-(4-nitrophenyl)ethenyl]benzene reveals a dihedral angle between the central fragment and the terminal phenyl ring . These structural details are crucial for understanding the chemical behavior and interactions of such molecules.

Chemical Reactions Analysis

The presence of methoxy and nitro groups in compounds like 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene suggests that they can undergo various chemical reactions. The nitro group, in particular, is susceptible to reduction reactions, as seen in the electrochemical study of the hallucinogen (+-)-1-(2,5-dimethoxy-4-nitrophenyl)-2-aminopropane, where the nitro group is reduced to the hydroxylamine . The methoxy groups may also participate in reactions, such as nucleophilic substitutions or serve as directing groups in aromatic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene can be inferred from related compounds. For example, the photophysical properties of dimethoxybis(3,3,3-trifluoropropen-1-yl)benzenes show that the effective conjugation length and the solvent polarity affect their absorption and fluorescence spectra . The electrochemical properties of 1,3,5-tris(dimesitylboryl)benzene and 1,3-bis(dimesitylboryl)benzene were examined, indicating that the substituents on the benzene ring can significantly influence the electrochemical behavior of the molecule . These properties are important for applications in materials science and organic electronics.

Scientific Research Applications

1. Organic Synthesis and Material Science

Compounds similar to 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene are crucial in the field of organic synthesis, serving as intermediates for the preparation of various complex molecules. For instance, 1,2-oxazines and 1,2-benzoxazines are synthesized through reactions involving nitroso compounds and demonstrate significant potential as chiral synthons and electrophiles in organic chemistry (Sainsbury, 1991). These compounds exhibit applications ranging from nanotechnology to biomedical fields due to their self-assembly into nanometer-sized structures and multivalent interactions (Cantekin, T. D. de Greef, & A. Palmans, 2012).

2. Photoreactive Systems for Photon-based Electronics

Certain derivatives, like ortho-nitrobenzylpyridines, exhibit photochromic activities that are promising for photon-based electronics, highlighting the role of photoreactive systems in solid-state applications. These materials undergo structural changes upon light exposure, making them candidates for data storage and optical switching devices (Naumov, 2006).

3. Pharmacology and Toxicology

In the realm of pharmacology, understanding the structural attributes of compounds like 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene aids in the investigation of drug mechanisms and toxicology. For example, studies on N-Benzylphenethylamine ("NBOMe") hallucinogens provide insights into the potent biological activities induced by structural modifications of phenethylamines, highlighting the importance of structure-activity relationships (Halberstadt, 2017).

properties

IUPAC Name

1,3-dimethoxy-5-[(E)-2-nitroprop-1-enyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-8(12(13)14)4-9-5-10(15-2)7-11(6-9)16-3/h4-7H,1-3H3/b8-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWWUDOIMZXGFM-XBXARRHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC(=CC(=C1)OC)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC(=CC(=C1)OC)OC)/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene

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